2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid
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Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid is a useful research compound. Its molecular formula is C14H12N2O2S and its molecular weight is 272.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact withEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in fatty acid synthesis and folate metabolism, respectively.
Mode of Action
It is suggested that the compound may bind to the active sites of its target enzymes, inhibiting their function . This interaction could lead to changes in the metabolic pathways regulated by these enzymes.
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, inhibition of Enoyl ACP Reductase can disrupt fatty acid synthesis, while inhibition of DHFR can affect folate metabolism . The downstream effects of these disruptions can vary, potentially influencing cellular growth and proliferation.
Result of Action
Similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . These effects suggest that the compound may have potential applications in biotechnology and medicine.
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-3-4-9(2)16(8)14-15-11-6-5-10(13(17)18)7-12(11)19-14/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYHJAIQZLJSKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC3=C(S2)C=C(C=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.